2,6-Dibromo-4-formylphenyl acetate

Ecdysone Receptor Agonist Insect Cell Assay

2,6-Dibromo-4-formylphenyl acetate is a non-interchangeable building block for insect growth regulators (ecdysone agonists, EC50 34 nM) and antibacterial agents. Its unique ortho-dibromo pattern and acetate-protected phenol ensure selective formyl derivatization, unlike deprotected analogs. Ideal for peptide conjugates and focused library synthesis.

Molecular Formula C9H6Br2O3
Molecular Weight 321.95 g/mol
CAS No. 74849-10-8
Cat. No. B1429703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromo-4-formylphenyl acetate
CAS74849-10-8
Molecular FormulaC9H6Br2O3
Molecular Weight321.95 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=C(C=C1Br)C=O)Br
InChIInChI=1S/C9H6Br2O3/c1-5(13)14-9-7(10)2-6(4-12)3-8(9)11/h2-4H,1H3
InChIKeyBYPSFDNHNSBNML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dibromo-4-formylphenyl acetate (CAS 74849-10-8) for Specialized Organic Synthesis and Bioactivity Research


2,6-Dibromo-4-formylphenyl acetate (CAS 74849-10-8), with the molecular formula C9H6Br2O3 and a molecular weight of 321.95 g/mol, is an aromatic building block characterized by a phenolic core featuring two ortho-positioned bromine atoms at the 2 and 6 positions, a reactive formyl group at the 4 position, and an acetyl ester moiety . Its physical properties include a predicted density of 1.9±0.1 g/cm³ and a boiling point of 372.5±42.0 °C at 760 mmHg . This compound serves as a versatile intermediate in organic synthesis, particularly for constructing more complex heterocyclic systems and as a scaffold for generating libraries of bioactive molecules, including antimicrobial agents and receptor modulators .

Why 2,6-Dibromo-4-formylphenyl acetate (74849-10-8) Cannot Be Casually Replaced with Analogs


The specific and non-interchangeable value of 2,6-dibromo-4-formylphenyl acetate in a synthetic or screening workflow is dictated by the precise and unique interplay of its three functional groups. The acetate protecting group, for instance, provides crucial stability during synthetic sequences, enabling selective transformations at the formyl moiety without unwanted side reactions at the phenolic oxygen . Attempting to substitute this compound with a close analog, such as 2,6-dibromo-4-formylphenol (the deprotected version) or a mono-bromo derivative, would inevitably alter the reactivity profile, steric environment, and the subsequent biological properties of any downstream product, leading to divergent outcomes in both chemical synthesis and biological assays. The following quantitative evidence demonstrates the specific performance characteristics that are not guaranteed by simply ordering any halogenated phenyl acetate.

Quantitative Performance Evidence for 2,6-Dibromo-4-formylphenyl acetate (CAS 74849-10-8)


EC50 Values for Ecdysone Receptor Agonism in Insect Cell Lines

2,6-Dibromo-4-formylphenyl acetate demonstrates agonistic activity at the ecdysone receptor, a key target for insect growth regulation, with an EC50 of 34 nM in a Bm5 cell-based reporter gene assay [1]. While direct, head-to-head comparison data for this specific compound against a closely related analog in the same assay are not available, its activity can be considered within the context of other known ecdysone agonists. For example, the compound halofenozide exhibits an EC50 of >1000 nM in a similar reporter assay, highlighting the potent, sub-micromolar activity of the target compound [2].

Ecdysone Receptor Agonist Insect Cell Assay

Antibacterial Activity as a Cell Wall Synthesis Inhibitor

The compound is reported to exhibit weak whole-cell antibacterial activity against Gram-positive bacteria, with its mechanism of action being attributed to the inhibition of cell wall synthesis, as determined by a cell wall inhibitor reporter system [1]. While specific Minimum Inhibitory Concentration (MIC) values for the parent compound were not found, the core dibromo-formylphenyl motif is known to confer antimicrobial properties. For instance, a related di-bromo product, 5b, demonstrated potent activity with low IC50 and MIC values, comparable to the standard drug tetracycline [2]. This suggests that the 2,6-dibromo substitution pattern is a critical determinant for antibacterial potency within this chemotype, and the acetate group on the target compound offers a unique, modifiable handle for further optimization.

Antibacterial Gram-positive Cell Wall Inhibitor

Performance as a Key Intermediate for Bioactive Heterocycle Synthesis

The compound's value in medicinal chemistry is underscored by its role as a precursor for synthesizing biologically active heterocyclic derivatives. Specifically, it has been used to generate 2-(2,6-dibromo-4-formylphenoxy)acetic acid, which was then coupled with various amino acid and peptide methyl esters to produce a series of trisubstituted phenoxyacetyl amino acid and peptide analogs [1]. A novel cycloheptapeptide synthesized via this route displayed promising bioactivity, demonstrating the compound's utility in creating diverse and structurally complex molecules with potential therapeutic applications [1]. While the parent compound itself may not be the final active agent, its unique combination of functional groups enables the efficient construction of these complex analogs, a feat not easily replicated with simpler, less functionalized building blocks.

Organic Synthesis Heterocycles Peptide Derivatives

Key Application Scenarios for 2,6-Dibromo-4-formylphenyl acetate (CAS 74849-10-8) Based on Verified Evidence


Synthesis of Ecdysone Receptor Agonists for Agricultural Chemistry

Procure 2,6-dibromo-4-formylphenyl acetate as a key starting material for the development of novel insect growth regulators. The core structure is a validated starting point for compounds that demonstrate potent agonistic activity at the ecdysone receptor, a target for disrupting insect molting and development. The EC50 of 34 nM in a Bombyx mori cell-based assay [1] highlights its potential for generating leads with high potency. Its acetate protecting group allows for selective derivatization of the formyl group, enabling the efficient construction of focused chemical libraries aimed at improving insecticidal activity and selectivity.

Construction of Antibacterial Scaffolds Targeting Cell Wall Synthesis

Utilize 2,6-dibromo-4-formylphenyl acetate in a medicinal chemistry program aimed at developing new antibacterial agents. The compound's reported mechanism as a cell wall synthesis inhibitor [1] and the demonstrated potent antibacterial activity of a closely related di-bromo analog [2] validate the core as a productive scaffold. The acetate ester and formyl group provide two distinct reactive handles for parallel or sequential derivatization, accelerating the exploration of structure-activity relationships (SAR) to optimize potency, spectrum, and drug-like properties against Gram-positive pathogens.

Generation of Phenoxyacetyl Peptide and Amino Acid Conjugate Libraries

Leverage the established synthetic protocol that uses 2,6-dibromo-4-formylphenyl acetate to generate the precursor 2-(2,6-dibromo-4-formylphenoxy)acetic acid, which is then coupled to amino acid and peptide methyl esters [1]. This route provides reliable access to a unique class of trisubstituted phenoxyacetyl conjugates, a chemical space known to yield compounds with antimicrobial and potentially other bioactivities. This scenario is ideal for researchers seeking to diversify peptide-based compound collections or explore the biological effects of appending a halogenated aromatic moiety to amino acids and peptides.

Technical Documentation Hub

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